molecular formula C18H13BrClN3OS B2605611 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-63-0

2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2605611
CAS RN: 361168-63-0
M. Wt: 434.74
InChI Key: KDGXAAAOPPXNOP-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thienopyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Intermolecular Interactions

Research involving similar antipyrine derivatives, such as "2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide," highlights the significance of intermolecular interactions, including hydrogen bonds and π-interactions, which contribute to the stabilization of molecular assemblies. Hirshfeld surface analysis and DFT calculations underline the importance of these interactions in determining the solid-state structure and properties of these compounds (Saeed et al., 2020).

Synthesis Processes

The compound's synthesis involves reactions that yield derivatives with potential applications in various fields. Studies on related compounds, such as "N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide," showcase innovative synthesis techniques, including ultrasound-assisted methods and environmentally sustainable processes. These methods not only offer high yields but also align with green chemistry principles by using non-toxic materials and reducing reaction times (Khazaei et al., 2014).

Biological Activities

Several studies investigate the biological activities of structurally related compounds, focusing on their potential as antibacterial and anticancer agents. For example, derivatives of "3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide" have shown promising antibacterial activity against significant pathogens, indicating the therapeutic potential of compounds within this chemical family (Palkar et al., 2017).

properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXAAAOPPXNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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